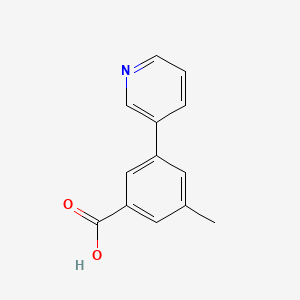
3-Methyl-5-(pyridin-3-yl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-5-(pyridin-3-yl)benzoic acid is an organic compound characterized by a benzene ring substituted with a methyl group and a pyridin-3-yl group at the 3rd and 5th positions, respectively
Synthetic Routes and Reaction Conditions:
Bromination and Substitution: The synthesis can begin with 3-methylbenzoic acid, which undergoes bromination to introduce a bromine atom at the 5th position. Subsequent nucleophilic substitution with pyridine-3-boronic acid can yield the desired product.
Cross-Coupling Reactions: Suzuki-Miyaura cross-coupling reaction is another method where 3-methylbenzoic acid is coupled with pyridin-3-ylboronic acid using a palladium catalyst under mild conditions.
Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring cost-effectiveness and environmental sustainability. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.
Types of Reactions:
Oxidation: Oxidation reactions can convert the methyl group to a carboxylic acid derivative.
Reduction: Reduction reactions can reduce the pyridin-3-yl group to a pyridin-3-ol derivative.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl₃) as a catalyst.
Major Products Formed:
Oxidation: this compound can be further oxidized to form 3-methyl-5-(pyridin-3-yl)benzene-1,2,4-tricarboxylic acid.
Reduction: The reduction product is 3-methyl-5-(pyridin-3-yl)benzene-1,2,4-triol.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
科学研究应用
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of pyridine derivatives with biological macromolecules. Medicine: Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.
作用机制
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The pyridin-3-yl group can bind to various biological targets, influencing pathways related to inflammation, cancer, and metabolic disorders.
相似化合物的比较
3-Methylbenzoic acid
5-(Pyridin-3-yl)benzoic acid
3-(Pyridin-3-yl)benzoic acid
Uniqueness: Unlike its analogs, 3-Methyl-5-(pyridin-3-yl)benzoic acid has a unique substitution pattern that imparts distinct chemical and biological properties, making it valuable in specific applications.
This compound's versatility and potential applications make it a subject of ongoing research and industrial interest. Its unique structure and reactivity profile offer opportunities for innovation in various scientific fields.
属性
IUPAC Name |
3-methyl-5-pyridin-3-ylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-9-5-11(7-12(6-9)13(15)16)10-3-2-4-14-8-10/h2-8H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRHVCLMZDKAKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
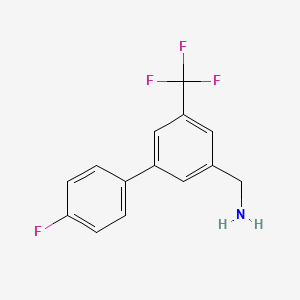
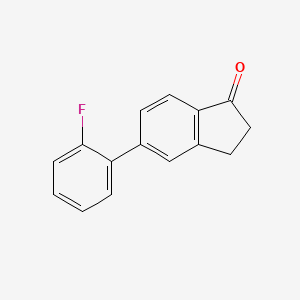
![3-Amino-3'-fluoro-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B7837616.png)
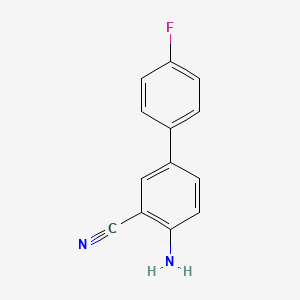
![6-Fluoro-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B7837634.png)
![2-(3-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B7837641.png)
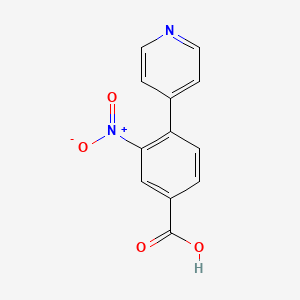
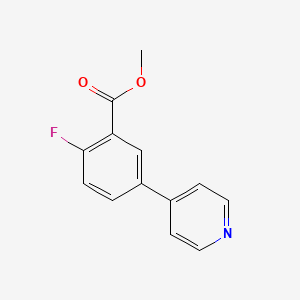
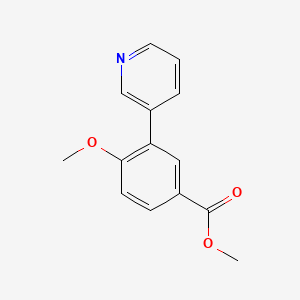
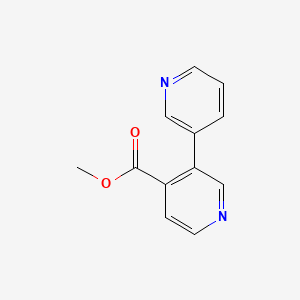
![Methyl 6-chloro-[2,4'-bipyridine]-4-carboxylate](/img/structure/B7837687.png)
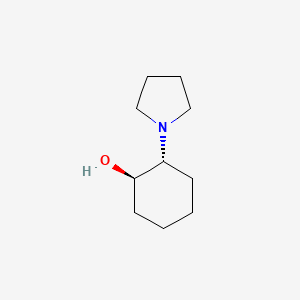
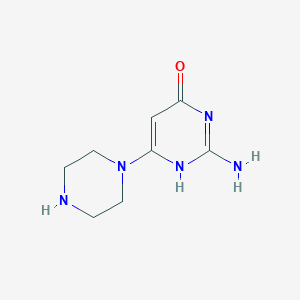
![1-[(Z)-N'-hydroxycarbamimidoyl]formamide](/img/structure/B7837707.png)
